molecular formula C12H13NO4 B570096 (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione CAS No. 1332605-57-8

(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione

Cat. No. B570096
CAS RN: 1332605-57-8
M. Wt: 235.239
InChI Key: YEEZJOFVWLSQHA-LBPRGKRZSA-N
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Description

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .


Molecular Structure Analysis

The molecular structure of indolizines is complex and varies depending on the specific derivative . For example, (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione has a molecular formula of CHNO, an average mass of 263.246 Da, and a monoisotopic mass of 263.079376 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolizines are diverse and depend on the specific synthetic approach used . For example, radical-induced synthetic approaches can involve efficient heterocycle construction, efficient C–C or C–X bond construction .


Physical And Chemical Properties Analysis

The physical and chemical properties of indolizines can vary widely depending on the specific derivative .

Mechanism of Action

The mechanism of action of indolizines is not well understood and likely varies depending on the specific derivative and its biological activity .

Safety and Hazards

When handling indolizines, it’s important to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist . Always wash thoroughly after handling .

Future Directions

The field of indolizine research is active and evolving, with many potential future directions . For example, researchers are developing novel approaches for the synthesis of indolizine and its derivatives . Additionally, some indolizine derivatives with excellent fluorescence properties may have potential applications as organic fluorescent molecules for biological and material applications .

properties

IUPAC Name

(4S)-4-hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12(16)9-5-7-3-2-4-13(7)10(14)8(9)6-17-11(12)15/h5,16H,2-4,6H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZJOFVWLSQHA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione

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